

AMP-PNP: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AMP-PNP

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An In-depth Technical Guide on the Core Applications of Adenosine 5'-(β,γ -imido)triphosphate (**AMP-PNP**) as a Non-Hydrolyzable ATP Analog for Researchers, Scientists, and Drug Development Professionals.

Introduction

Adenosine 5'-(β,γ -imido)triphosphate (**AMP-PNP**) is a widely utilized non-hydrolyzable analog of adenosine triphosphate (ATP) in biochemical and biophysical research.^{[1][2]} Its unique structural feature, the substitution of the bridging oxygen atom between the β and γ phosphates with an imido ($-NH-$) group, renders it resistant to cleavage by most ATPases.^{[3][4]} This property allows researchers to trap and study ATP-dependent enzymes and molecular motors in a pre-hydrolysis, ATP-bound state.^{[1][3]} This guide provides a detailed overview of **AMP-PNP**, including its biochemical properties, experimental applications, and relevant protocols.

Core Concepts: Mechanism of Action

AMP-PNP functions as a competitive inhibitor for the majority of ATP-dependent enzymes.^{[5][6]} It binds to the ATP binding pocket but cannot be hydrolyzed to ADP and inorganic phosphate (P_i), effectively locking the enzyme in a specific conformational state.^[3] This "frozen" state is invaluable for a variety of experimental techniques aimed at elucidating enzyme mechanisms and structures. While highly resistant to cleavage, it is important to note that some ATPases have been shown to slowly hydrolyze **AMP-PNP**.^[7]

Data Presentation: Quantitative Analysis of AMP-PNP Interactions

The binding affinity and inhibitory potency of **AMP-PNP** are highly dependent on the specific protein and the experimental conditions. The following tables summarize key quantitative data for the interaction of **AMP-PNP** with various proteins.

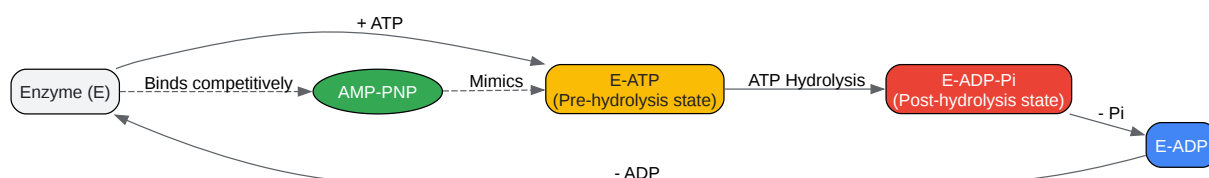
Protein	Organism/Source	Ligand	K _d / K _i Value	Assay Method	Reference
(Na ⁺ + K ⁺)-dependent ATPase	Canine Kidney	AMP-PNP	4.2 μM (K _d without MgCl ₂), 2.2 μM (K _d with 50 μM MgCl ₂)	Centrifugation	[6]
Cardiac Myosin	Bovine	AMP-PNP	6.0 × 10 ⁻⁶ M-1 (Binding Constant)	Equilibrium Dialysis	[2]
Non-phosphorylated MEK1 (npMEK1)	Human	AMP-PNP	~2 μM (K _d)	Isothermal Titration Calorimetry	
Phosphorylated MEK1 (pMEK1)	Human	AMP-PNP	~2 μM (K _d)	Isothermal Titration Calorimetry	
Glucokinase (hGK)	Human	AMP-PNP	0.27 ± 0.02 mM ([L] _{0.5})	Fluorescence Titration	
GST-Glucokinase (GST-hGK)	Human	AMP-PNP	0.16 ± 0.04 mM ([L] _{0.5})	Fluorescence Titration	

Note: Binding affinities and inhibition constants are context-dependent and can vary with buffer conditions, temperature, and the presence of cofactors.

Mandatory Visualizations

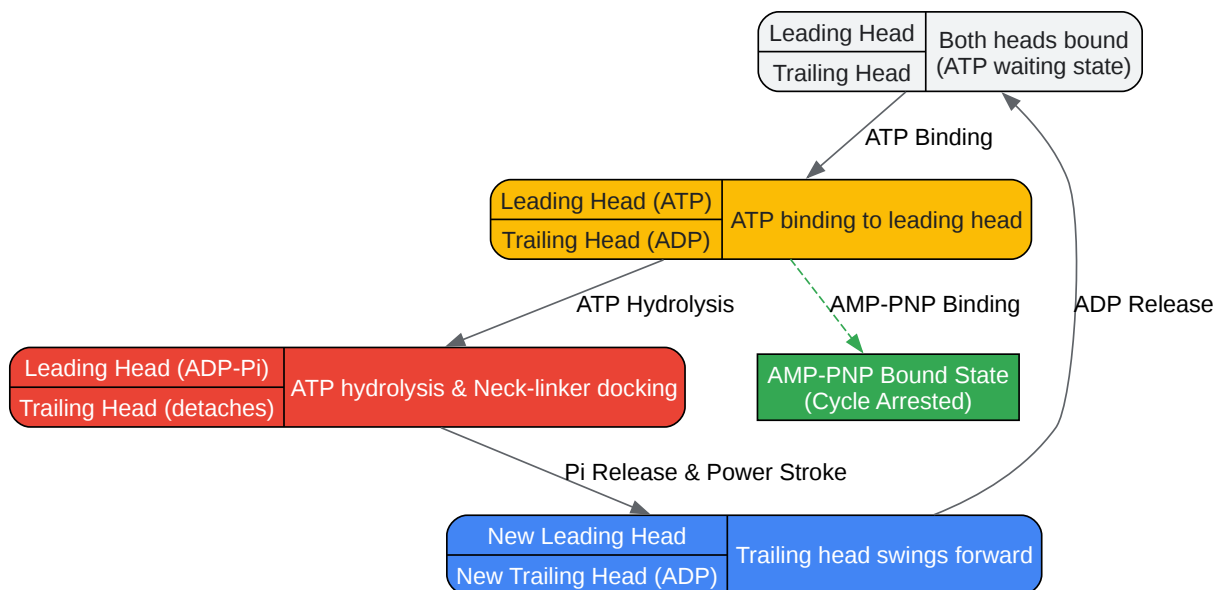
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows where **AMP-PNP** is a critical tool.



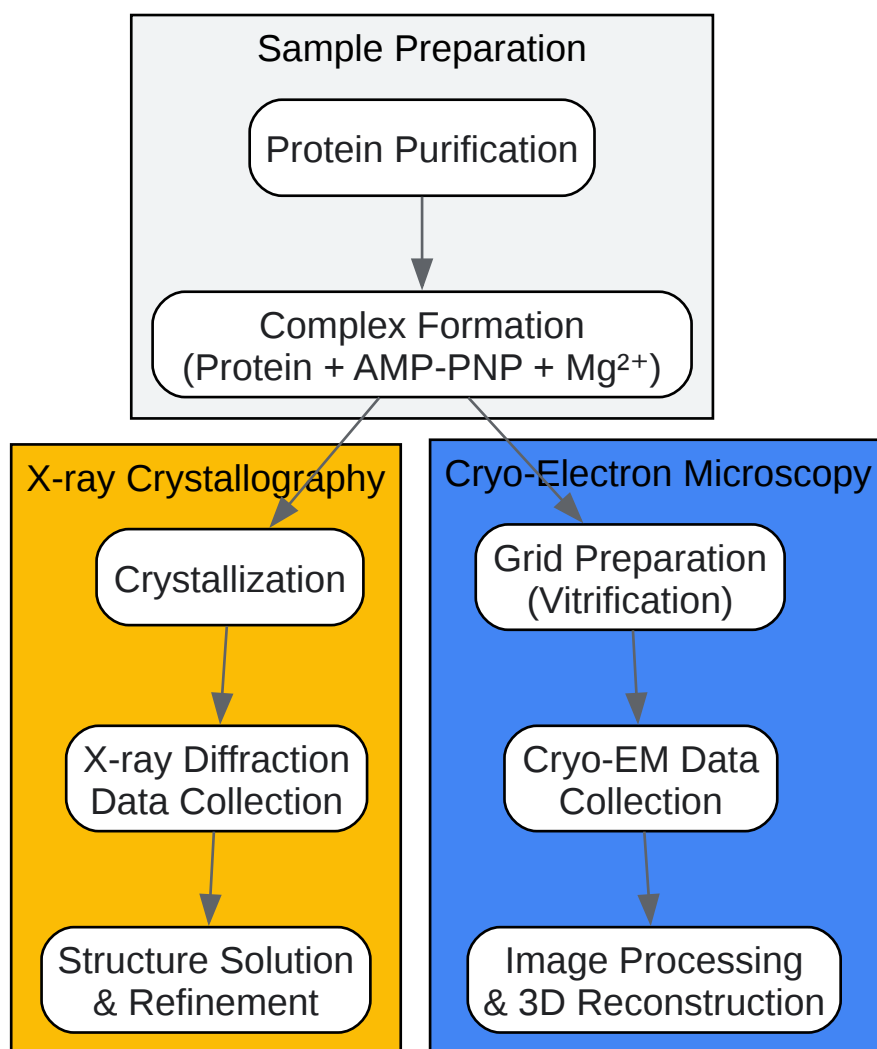
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Figure 1: ATP Hydrolysis Cycle and the Role of **AMP-PNP**.



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Figure 2: Simplified Kinesin Motor Protein ATPase Cycle with **AMP-PNP** Inhibition.



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Figure 3: General Experimental Workflow for Structural Biology using **AMP-PNP**.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing **AMP-PNP**.

Protocol 1: Determination of **AMP-PNP** K_i for a Purified ATPase (Colorimetric Assay)

Objective: To determine the inhibition constant (K_i) of **AMP-PNP** for a purified ATPase enzyme using a malachite green-based phosphate detection assay.

Materials:

- Purified ATPase enzyme
- **AMP-PNP** ($\geq 99\%$ purity)
- ATP ($\geq 99\%$ purity)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
- Malachite Green Reagent
- Phosphate Standard (e.g., KH₂PO₄)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a series of **AMP-PNP** dilutions in Assay Buffer.
 - Prepare a series of ATP dilutions in Assay Buffer. The concentrations should span a range around the known or estimated K_m of the ATPase for ATP.
 - Prepare a working solution of the ATPase enzyme in Assay Buffer. The final concentration should be optimized to ensure the reaction remains in the linear range during the incubation period.
- Assay Setup:
 - In a 96-well plate, set up reactions containing a fixed concentration of ATPase and varying concentrations of both ATP and **AMP-PNP**. Include controls with no enzyme and no **AMP-PNP**.
 - A typical reaction volume is 50 μ L.

- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the ATPase enzyme to the wells containing the ATP and **AMP-PNP** mixtures.
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed time (e.g., 20-30 minutes).
- Reaction Termination and Phosphate Detection:
 - Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate (Pi) released during ATP hydrolysis.
 - Allow the color to develop for the recommended time.
- Data Acquisition and Analysis:
 - Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
 - Generate a phosphate standard curve to convert absorbance values to the concentration of Pi produced.
 - Calculate the initial reaction velocities (V_0) for each condition.
 - Determine the mode of inhibition and calculate the K_i value using appropriate graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis of the velocity data.

Protocol 2: Complex Formation for X-ray Crystallography or Cryo-EM

Objective: To prepare a stable complex of a target protein with **AMP-PNP** for structural determination.

Materials:

- Highly purified target protein (>95% purity)
- **AMP-PNP** stock solution (e.g., 100 mM)
- MgCl₂ stock solution (e.g., 1 M)
- Buffer appropriate for the target protein (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- Size-exclusion chromatography (SEC) column (optional)

Procedure:

- Protein Preparation:
 - Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL) or cryo-EM (typically 1-5 mg/mL).
- Complex Formation:
 - On ice, add **AMP-PNP** to the protein solution to a final concentration that is in molar excess (typically 5-10 fold) over the protein concentration. A common starting concentration is 1-2 mM.
 - Add MgCl₂ to a final concentration that is equal to or slightly higher than the **AMP-PNP** concentration.
 - Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
- Verification of Complex Formation (Optional but Recommended):
 - To confirm complex formation and remove any unbound nucleotide, the mixture can be subjected to size-exclusion chromatography (SEC) using a column pre-equilibrated with the protein buffer containing a lower concentration of **AMP-PNP** and MgCl₂ (e.g., 100 μM each) to maintain the complex during the run.
 - Analyze the fractions containing the protein for the presence of the bound nucleotide, if a suitable method is available.

- Final Concentration and Use:
 - Pool and concentrate the fractions containing the stable protein-**AMP-PNP** complex.
 - The complex is now ready for crystallization screening or cryo-EM grid preparation.

Conclusion

AMP-PNP remains an indispensable tool for researchers in molecular biology, biochemistry, and drug development. Its ability to mimic the pre-hydrolysis ATP-bound state provides a unique window into the mechanisms of a vast array of ATP-dependent enzymes. By understanding its properties and employing the appropriate experimental protocols, scientists can continue to unravel the intricate workings of these essential cellular machines.

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